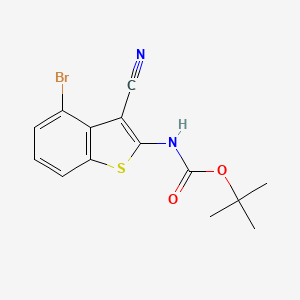

tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate

Description

Properties

Molecular Formula |

C14H13BrN2O2S |

|---|---|

Molecular Weight |

353.24 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-3-cyano-1-benzothiophen-2-yl)carbamate |

InChI |

InChI=1S/C14H13BrN2O2S/c1-14(2,3)19-13(18)17-12-8(7-16)11-9(15)5-4-6-10(11)20-12/h4-6H,1-3H3,(H,17,18) |

InChI Key |

NUKJBVCAKRBXQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=C2Br)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate typically involves a multi-step sequence:

Step 1: Construction of the benzothiophene core

The benzothiophene scaffold is first prepared or obtained as the starting material. This heterocyclic core is essential for the subsequent functionalization steps.Step 2: Bromination at the 4-position

The benzothiophene core is selectively brominated at the 4-position using bromine or brominating agents under controlled conditions. This regioselective halogenation is critical for introducing the bromine substituent.Step 3: Introduction of the cyano group at the 3-position

The cyano group is introduced via nucleophilic substitution or cyanation reactions, typically involving displacement or functional group transformation at the 3-position.Step 4: Formation of the tert-butyl carbamate (Boc) protecting group at the 2-amino position

The amino group at the 2-position is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents to form the tert-butyl carbamate, stabilizing the molecule and enabling further synthetic manipulations.

This synthetic route is adaptable for both laboratory-scale and industrial-scale production, with optimization focusing on yield, purity, and cost-effectiveness.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Benzothiophene core synthesis | Various literature methods (not detailed here) | Starting material for subsequent steps |

| Bromination at 4-position | Bromine (Br2) or N-bromosuccinimide (NBS) in solvent | Controlled temperature to avoid polybromination |

| Cyanation at 3-position | Nucleophilic substitution with cyanide sources (e.g., KCN) | Requires careful handling due to toxicity |

| Carbamate formation | Di-tert-butyl dicarbonate (Boc2O), base (e.g., Et3N), solvent (e.g., dichloromethane), room temperature to mild heating | Typical Boc protection conditions |

Representative Synthetic Procedure

A representative laboratory synthesis might proceed as follows:

Bromination: The benzothiophene intermediate is dissolved in an inert solvent (e.g., dichloromethane). Bromine or NBS is added dropwise at 0°C to room temperature with stirring, monitoring the reaction by TLC until selective monobromination at the 4-position is achieved.

Cyanation: The 4-bromobenzothiophene derivative is treated with a cyanide source such as potassium cyanide in a polar aprotic solvent (e.g., DMF) under reflux or elevated temperature to substitute at the 3-position, forming the 3-cyano-4-bromobenzothiophene.

Carbamate Protection: The 2-amino group is protected by adding di-tert-butyl dicarbonate and a base (triethylamine or sodium bicarbonate) in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or gently heated until completion is confirmed by TLC or HPLC.

Purification: The crude product is purified by column chromatography or recrystallization to afford this compound with typical yields around 60-70% per step.

Research Discoveries and Optimization

Advances in Carbamate Formation

Recent research emphasizes the use of nanocatalysts (e.g., Fe3O4@MCM-41@Zr-piperazine) to catalyze Boc protection reactions at ambient temperature, improving yields and reaction times while reducing waste and energy consumption.

Cyanation Methodologies

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Reference/Comment |

|---|---|---|

| Bromination reagent | Bromine or NBS | Selective 4-position bromination |

| Bromination solvent | Dichloromethane, chloroform, or toluene | Solvent choice affects reaction rate |

| Cyanation reagent | Potassium cyanide (KCN) or palladium-catalyzed cyanide surrogates | Toxicity considerations |

| Cyanation solvent | DMF, DMSO, or polar aprotic solvents | High boiling point solvents preferred |

| Carbamate reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard Boc protection reagent |

| Carbamate reaction temp | Room temperature to 70°C | Mild heating may accelerate reaction |

| Typical yields | 60-70% per step | Dependent on purification and scale |

| Purity of final product | >95% | Confirmed by NMR, HPLC |

Chemical Reactions Analysis

Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate undergoes various chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common reagents and conditions used in these reactions include:

Nucleophiles: For substitution reactions.

Reducing Agents: For reduction reactions.

Oxidizing Agents: For oxidation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano and carbamate groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance : The benzothiophene core may impose greater steric constraints than benzene or cyclopentane derivatives, affecting binding in biological systems .

- Synthetic Challenges : Low yields in analogs like 42g (16%) suggest that methoxy and thiazole groups may complicate synthesis, whereas fluoro-substituted analogs (e.g., 42h, 77% yield) are more tractable .

Stereochemical and Conformational Diversity

PharmaBlock’s carbamates (–9) emphasize stereochemical control, such as cis/trans hydroxycyclopentane or fluorinated piperidine derivatives. For example:

Biological Activity

tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate, with a molecular formula of C14H13BrN2O2S and a molecular weight of 353.24 g/mol, is a synthetic compound categorized as a carbamate. Its structure includes a benzothiophene moiety, which is significant in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound is characterized by:

- IUPAC Name : tert-butyl (4-bromo-3-cyanobenzo[b]thiophen-2-yl)carbamate

- CAS Number : 2649788-75-8

- Purity : Typically around 95% .

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The presence of functional groups such as bromine and cyano enhances its potential for interaction with biological targets.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.

- Cellular Interactions : Its structural features suggest interactions with cell membrane receptors and signaling pathways, which could modulate cellular responses to stress or injury.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Key Features | Purity |

|---|---|---|---|

| This compound | 2649788-75-8 | Bromine at position 4 | 95% |

| tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate | 2649788-79-2 | Bromine & Fluorine substitutions | 97% |

| tert-butyl N-(3-cyano-benzothiophen-2-yl)carbamate | Not available | No halogen substitutions | Varies |

This table illustrates how structural modifications can influence the properties and potential applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.